Fluorescein colchicine
Overview
Description
Fluorescein colchicine is a fluorescent derivative of colchicine, a well-known alkaloid. This compound is synthesized by attaching fluorescein isothiocyanate to deacetyl colchicine. The resulting product retains the biological activity of colchicine while adding the fluorescent properties of fluorescein, making it a valuable tool in biological research for visualizing colchicine-binding receptors in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of colchicine fluorescein involves the reaction of deacetyl colchicine with fluorescein isothiocyanate. The reaction typically occurs under mild conditions and is followed by purification using thin-layer chromatography (TLC). The purity of the product is confirmed through UV spectral analysis and photodecomposition kinetics .
Industrial Production Methods: While specific industrial production methods for colchicine fluorescein are not extensively documented, the general approach involves large-scale synthesis of deacetyl colchicine and subsequent reaction with fluorescein isothiocyanate. The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluorescein colchicine primarily undergoes substitution reactions, where the fluorescein moiety is attached to the colchicine structure. The compound can also participate in photochemical reactions due to the presence of the fluorescein group .
Common Reagents and Conditions:
Reagents: Deacetyl colchicine, fluorescein isothiocyanate.
Conditions: Mild reaction conditions, typically at room temperature, followed by purification using TLC.
Major Products: The major product of the synthesis is colchicine fluorescein itself, which is characterized by its fluorescent properties and biological activity similar to that of colchicine .
Scientific Research Applications
Fluorescein colchicine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the binding interactions of colchicine with various receptors.
Medicine: Helps in understanding the mechanisms of action of colchicine in treating diseases like gout and familial Mediterranean fever.
Mechanism of Action
Fluorescein colchicine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits microtubule polymerization, disrupting cellular processes such as mitosis. The fluorescein moiety allows for the visualization of this interaction, providing insights into the molecular pathways involved .
Comparison with Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory properties and use in treating gout.
Fluorescein: A widely used fluorescent dye in various biological and chemical applications.
Uniqueness: Fluorescein colchicine combines the biological activity of colchicine with the fluorescent properties of fluorescein, making it a unique tool for studying colchicine-binding receptors in cells. This dual functionality is not present in either colchicine or fluorescein alone, highlighting the compound’s uniqueness and versatility in research applications .
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCILGJBPWFBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H34N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984589 | |
Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66091-34-7 | |
Record name | Fluorescein colchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066091347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.